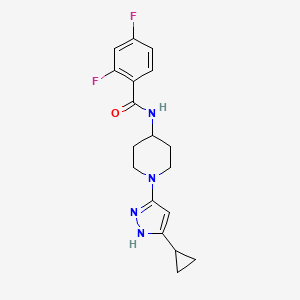

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

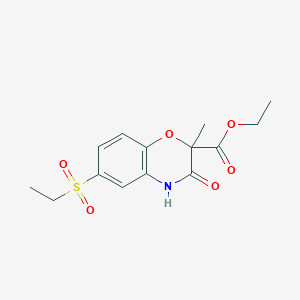

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Although the exact synthesis of "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-difluorobenzamide" is not detailed, similar synthetic strategies could be employed, with modifications to introduce the cyclopropyl and difluorobenzamide groups.

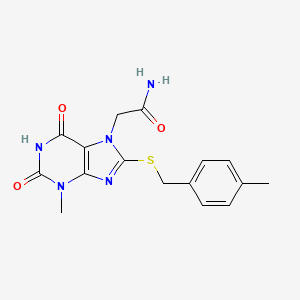

Molecular Structure Analysis

The molecular structure of a related compound, "7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One," has been characterized by crystallography, revealing a triclinic space group and intermolecular hydrogen bonds . The piperidinyl ring adopts a chair conformation. This information provides insight into the potential conformational properties of the compound , which may also exhibit similar structural characteristics.

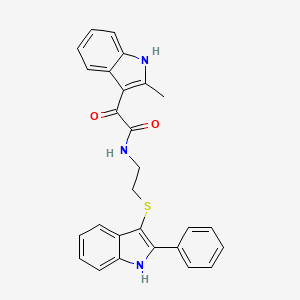

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, compounds with piperidine and pyrazole rings are known to be involved in various chemical reactions, including N-alkylation and condensation reactions . These reactions are crucial for the modification of the core structure to enhance biological activity or to introduce additional functional groups.

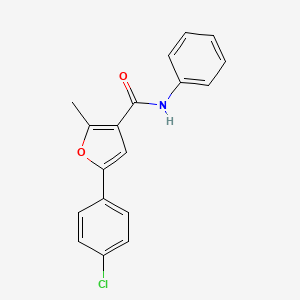

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural features of related compounds suggest that it may have significant biological importance and could be used in molecular modeling studies for biological investigations . The presence of the difluorobenzamide moiety could influence the compound's lipophilicity, stability, and potential interactions with biological targets.

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .

properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4O/c19-12-3-4-14(15(20)9-12)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVERDEQUXKUJSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)